3-Oxooctahydro-4,7-methanoisobenzofuran-5-yl Methacrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Oxooctahydro-4,7-methanoisobenzofuran-5-yl Methacrylate is a chemical compound with the molecular formula C13H16O4 and a molecular weight of 236.26 g/mol . It is also known by its systematic name, 2-Propenoic acid, 2-methyl-, octahydro-3-oxo-4,7-methanoisobenzofuran-5-yl ester . This compound is characterized by its unique structure, which includes a methacrylate ester group attached to a bicyclic furan ring system.
Vorbereitungsmethoden
The synthesis of 3-Oxooctahydro-4,7-methanoisobenzofuran-5-yl Methacrylate typically involves the reaction of methacrylic acid with a suitable bicyclic furan derivative under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity . Industrial production methods may involve large-scale reactors and continuous flow systems to optimize the efficiency and scalability of the process .
Analyse Chemischer Reaktionen
3-Oxooctahydro-4,7-methanoisobenzofuran-5-yl Methacrylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methacrylate ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols . The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3-Oxooctahydro-4,7-methanoisobenzofuran-5-yl Methacrylate has a wide range of applications in scientific research:
Chemistry: It is used as a monomer in the synthesis of polymers and copolymers with unique properties.
Biology: The compound is studied for its potential use in drug delivery systems and as a building block for bioactive molecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals and therapeutic agents.
Industry: It is utilized in the production of specialty coatings, adhesives, and resins.
Wirkmechanismus
The mechanism of action of 3-Oxooctahydro-4,7-methanoisobenzofuran-5-yl Methacrylate involves its interaction with specific molecular targets and pathways. The methacrylate ester group can undergo polymerization reactions, leading to the formation of cross-linked networks. These networks can interact with biological molecules, potentially affecting cellular processes and pathways .
Vergleich Mit ähnlichen Verbindungen
3-Oxooctahydro-4,7-methanoisobenzofuran-5-yl Methacrylate can be compared with other similar compounds, such as:
Methacrylic acid: A simpler monomer used in polymer synthesis.
Methyl methacrylate: A widely used monomer in the production of polymethyl methacrylate (PMMA).
Ethyl methacrylate: Another methacrylate ester with similar properties but different reactivity.
The uniqueness of this compound lies in its bicyclic furan structure, which imparts distinct chemical and physical properties compared to other methacrylate esters .
Eigenschaften
Molekularformel |
C13H16O4 |
---|---|
Molekulargewicht |
236.26 g/mol |
IUPAC-Name |
(5-oxo-4-oxatricyclo[5.2.1.02,6]decan-8-yl) 2-methylprop-2-enoate |
InChI |
InChI=1S/C13H16O4/c1-6(2)12(14)17-10-4-7-3-8(10)11-9(7)5-16-13(11)15/h7-11H,1,3-5H2,2H3 |
InChI-Schlüssel |
HUBQXXVDMPTEHH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)C(=O)OC1CC2CC1C3C2COC3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.